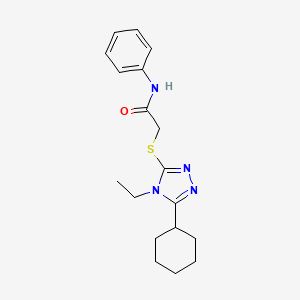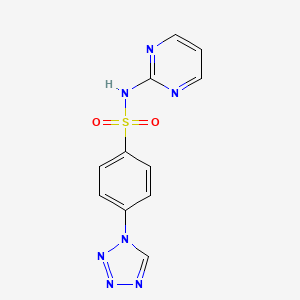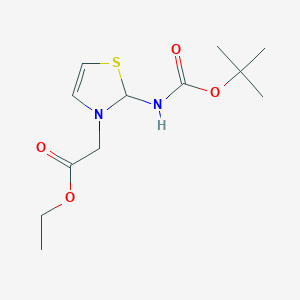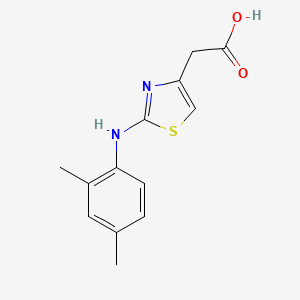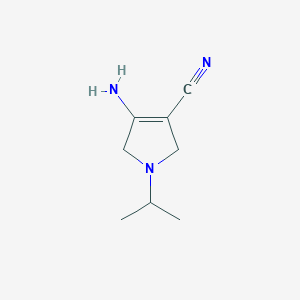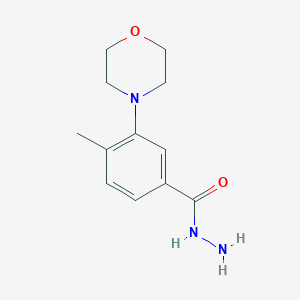
1-(2-Chlorophenyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)pyrazolidin-3-one is a heterocyclic compound characterized by a pyrazolidinone ring substituted with a 2-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 2-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds under basic conditions. For instance, a solvent-free method using a ball mill has been reported, where 2-chlorophenylhydrazine reacts with methyl acrylate in the presence of a base .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and minimizing environmental impact. The solvent-free ball milling technique mentioned above is an example of an environmentally friendly approach that reduces the use of harmful organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolones.
Substitution: Halogenation reactions, such as bromination and iodination, are common. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, bases (e.g., sodium hydroxide).
Halogenation: N-bromosuccinimide, iodine, hydrogen peroxide, sulfuric acid.
Major Products:
Oxidation: 1-(2-Chlorophenyl)-3-pyrazolone.
Halogenation: 4-bromo-1-(2-chlorophenyl)pyrazolidin-3-one, 4-iodo-1-(2-chlorophenyl)pyrazolidin-3-one
Applications De Recherche Scientifique
1-(2-Chlorophenyl)pyrazolidin-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)pyrazolidin-3-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, strobilurin fungicides derived from this compound inhibit mitochondrial respiration by blocking the electron transport chain, leading to the death of fungal cells .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar in structure but with the chlorine atom at the 4-position instead of the 2-position.
1-Phenylpyrazolidin-3-one: Lacks the chlorine substituent, making it less reactive in certain halogenation reactions.
Uniqueness: 1-(2-Chlorophenyl)pyrazolidin-3-one is unique due to the position of the chlorine atom, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Propriétés
Numéro CAS |
55950-66-8 |
|---|---|
Formule moléculaire |
C9H9ClN2O |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) |
Clé InChI |
IKEDOECVPFPEQT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(NC1=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B15053599.png)

![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
